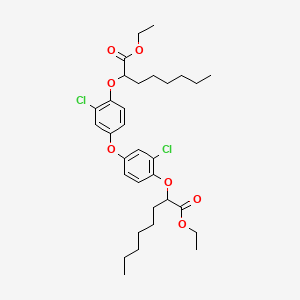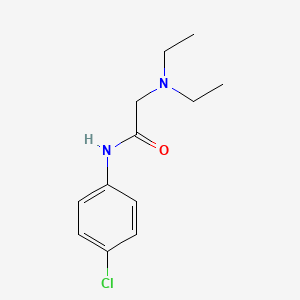
p-Nitrophenol manganese(II) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Nitrophenol manganese(II) salt: is a chemical compound that combines p-nitrophenol with manganese(II) ions p-Nitrophenol is a nitroaromatic compound known for its use in various industrial applications, while manganese(II) ions are essential for numerous biological and chemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of p-nitrophenol manganese(II) salt typically involves the reaction of p-nitrophenol with a manganese(II) salt, such as manganese(II) acetate or manganese(II) chloride. The reaction is usually carried out in an aqueous medium under controlled conditions. For example, an aqueous solution of manganese(II) acetate tetrahydrate can be mixed with p-nitrophenol, and the reaction mixture is incubated at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: p-Nitrophenol manganese(II) salt can undergo various chemical reactions, including:
Oxidation: The manganese(II) ions can be oxidized to higher oxidation states, such as manganese(III) or manganese(IV), under appropriate conditions.
Reduction: p-Nitrophenol can be reduced to p-aminophenol in the presence of reducing agents such as sodium borohydride.
Substitution: The nitro group in p-nitrophenol can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Sodium borohydride or hydrazine can be used as reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation states of manganese, such as manganese(III) or manganese(IV) compounds.
Reduction: p-Aminophenol.
Substitution: Various substituted nitrophenol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Nitrophenol manganese(II) salt is used in the synthesis of manganese oxide nanoparticles, which have applications in catalysis, electrochemical sensing, and environmental remediation .
Biology: The compound can be used in studies related to the biological activity of manganese ions and their role in enzymatic processes.
Medicine: Manganese-based compounds, including this compound, are being explored for their potential use as adjuvants in vaccines and as therapeutic agents .
Industry: The compound is used in the production of various industrial products, including dyes, pesticides, and pharmaceuticals .
Wirkmechanismus
The mechanism of action of p-nitrophenol manganese(II) salt involves the interaction of manganese(II) ions with biological molecules and chemical substrates. Manganese(II) ions can act as cofactors for various enzymes, facilitating catalytic reactions. In the case of p-nitrophenol, the compound can undergo reduction to p-aminophenol, which has lower toxicity and different chemical properties .
Vergleich Mit ähnlichen Verbindungen
- p-Nitrophenol copper(II) salt
- p-Nitrophenol zinc(II) salt
- p-Nitrophenol iron(II) salt
Comparison:
- p-Nitrophenol manganese(II) salt is unique due to the specific properties of manganese(II) ions, which can participate in redox reactions and act as enzyme cofactors. This distinguishes it from similar compounds with other metal ions, such as copper(II), zinc(II), or iron(II), which have different redox potentials and biological activities .
Eigenschaften
CAS-Nummer |
64070-86-6 |
|---|---|
Molekularformel |
C12H8MnN2O6 |
Molekulargewicht |
331.14 g/mol |
IUPAC-Name |
manganese(2+);4-nitrophenolate |
InChI |
InChI=1S/2C6H5NO3.Mn/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4,8H;/q;;+2/p-2 |
InChI-Schlüssel |
VDFCCLGAZFRJFE-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Mn+2] |
Verwandte CAS-Nummern |
100-02-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14489149.png)
![1-{[1,3-Bis(dodecyloxy)propan-2-YL]oxy}octadecane](/img/structure/B14489153.png)

![2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B14489164.png)
![3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione](/img/structure/B14489173.png)



![Germane, [(4-ethenylphenyl)methyl]trimethyl-](/img/structure/B14489191.png)
![Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate](/img/structure/B14489196.png)

![4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B14489207.png)

